BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of 3-lodo-1-
methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-lodo-1-methyl-1H-pyrazole

Cat. No.: B1314393

An In-depth Technical Guide to 3-lodo-1-methyl-
1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-lodo-1-methyl-1H-pyrazole is a versatile heterocyclic compound widely utilized as a key
intermediate in organic synthesis. Its unique structural features, particularly the presence of a
reactive iodine atom on the pyrazole ring, make it a valuable building block for the construction
of more complex molecules, including active pharmaceutical ingredients (APIs) and novel
materials. This technical guide provides a comprehensive overview of the physical and
chemical properties of 3-lodo-1-methyl-1H-pyrazole, along with detailed experimental
protocols for its synthesis and characterization, to support its application in research and
development.

Physical and Chemical Properties

3-lodo-1-methyl-1H-pyrazole is a pale yellow to pale brown liquid at room temperature.[1] It is
generally stable under normal conditions but should be stored away from strong oxidizing
agents and moisture to prevent degradation.[1]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1314393?utm_src=pdf-interest
https://www.benchchem.com/product/b1314393?utm_src=pdf-body
https://www.benchchem.com/product/b1314393?utm_src=pdf-body
https://www.benchchem.com/product/b1314393?utm_src=pdf-body
https://www.evitachem.com/product/evt-348153
https://www.evitachem.com/product/evt-348153
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 1: Physical Properties of 3-lodo-1-methyl-1H-

pyrazole

Property Value Source
Pale yellow to pale brown

Appearance o [1]
liquid

Molecular Formula C4H5IN2 [1]

Molecular Weight 208.00 g/mol [1]

CAS Number 92525-10-5 [1]

Density 1.936 g/mL at 25 °C

Refractive Index n20/D 1.588

Form Liquid
Soluble in organic solvents

Solubility such as ethanol and dimethyl [1]

sulfoxide.

Table 2: Chemical Identifiers of 3-lodo-1-methyl-1H-

pyrazole

Identifier Value Source

IUPAC Name 3-iodo-1-methyl-1H-pyrazole [1]

SMILES CN1C=CC(l)=N1 [1]
INChl=1S/C4H5IN2/c1-7-3-2-

InChl [1]
4(5)6-7/h2-3H,1H3
SITIXRWLFQGWCB-

InChl Key [1]

UHFFFAOYSA-N

Synthesis and Reactivity
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The primary route for the synthesis of 3-lodo-1-methyl-1H-pyrazole involves the direct
iodination of 1-methyl-1H-pyrazole. The reactivity of the pyrazole ring is influenced by the
nitrogen atoms, directing electrophilic substitution to the C3 and C5 positions. The presence of
the methyl group at the N1 position directs the iodination preferentially to the C3 position.

Experimental Protocol: Synthesis of 3-lodo-1-methyl-1H-
pyrazole

A common method for the synthesis of 3-lodo-1-methyl-1H-pyrazole is the direct iodination of
1-methyl-1H-pyrazole.[1]

Reagents:

e 1-methyl-1H-pyrazole

e lodine (12)

o Suitable solvent (e.g., acetic acid or dimethylformamide)[1]

Procedure:

» Dissolve 1-methyl-1H-pyrazole in a suitable solvent in a reaction vessel.
e Add iodine (12) to the solution portion-wise.

e The reaction mixture is typically stirred at room temperature or with mild heating to facilitate
the reaction.[1]

e The progress of the reaction can be monitored by techniques such as Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).

o Upon completion, the reaction mixture is worked up to remove excess iodine and the
solvent. This may involve washing with an aqueous solution of a reducing agent (e.g.,
sodium thiosulfate) followed by extraction with an organic solvent.

e The crude product is then purified, typically by column chromatography or distillation, to yield
pure 3-lodo-1-methyl-1H-pyrazole.
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Reactivity and Chemical Transformations

The iodine atom at the C3 position of the pyrazole ring is a versatile functional group that
enables a variety of chemical transformations. This makes 3-lodo-1-methyl-1H-pyrazole a
valuable precursor for creating a diverse range of substituted pyrazoles.

» Nucleophilic Substitution: The carbon-iodine bond is susceptible to nucleophilic attack,
allowing for the displacement of the iodide with various nucleophiles.

e Cross-Coupling Reactions: 3-lodo-1-methyl-1H-pyrazole is an excellent substrate for
palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira
reactions.[1] These reactions are fundamental in carbon-carbon bond formation, enabling the
introduction of aryl, vinyl, or alkynyl groups at the C3 position.

Click to download full resolution via product page

Spectroscopic Characterization

The structural elucidation of 3-lodo-1-methyl-1H-pyrazole and its derivatives relies on

standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl
protons and the protons on the pyrazole ring. The chemical shifts and coupling constants
provide valuable information about the substitution pattern. A predicted *H NMR spectrum for
a similar compound, 4-iodo-1-methyl-1H-pyrazol-3-amine, shows a singlet for the N-CHs
protons around 3.5-4.0 ppm and a singlet for the H-5 proton of the pyrazole ring around 7.0-
7.5 ppm.[2]

e 13C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the three
carbon atoms of the pyrazole ring. The carbon atom attached to the iodine will have a
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characteristic chemical shift. For 4-iodo-1-methyl-1H-pyrazol-3-amine, the C-4 carbon
bonded to iodine is predicted to appear at a lower chemical shift (around 60-70 ppm), while
the other ring carbons appear further downfield.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-N bonds within
the molecule. The presence of specific functional groups introduced through subsequent
reactions can be confirmed by the appearance of new, characteristic peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain
insights into its fragmentation pattern, which can aid in structural confirmation. The molecular
ion peak [M]* for 3-lodo-1-methyl-1H-pyrazole would be observed at m/z 208.

Applications in Drug Development and Research

As a versatile building block, 3-lodo-1-methyl-1H-pyrazole is instrumental in the synthesis of a
wide array of compounds with potential biological activity. Pyrazole-containing molecules are
known to exhibit various pharmacological properties, and the ability to functionalize the
pyrazole core at the C3 position via the iodo intermediate is crucial for structure-activity
relationship (SAR) studies in drug discovery programs.[1] Its use as a synthetic intermediate is
prominent in the development of pharmaceuticals.[1]

Safety and Handling

3-lodo-1-methyl-1H-pyrazole is classified as a hazardous substance. It is known to cause skin
irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn
when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.[3]
For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Conclusion

3-lodo-1-methyl-1H-pyrazole is a key synthetic intermediate with well-defined physical and
chemical properties. Its reactivity, particularly in cross-coupling reactions, makes it an
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invaluable tool for medicinal chemists and researchers in the synthesis of novel heterocyclic
compounds. This guide provides essential technical information to facilitate its effective and
safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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